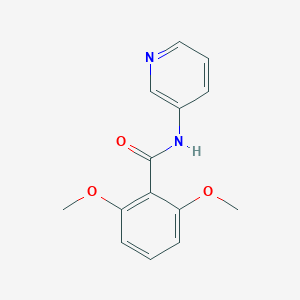

2,6-dimethoxy-N-(3-pyridinyl)benzamide

Description

2,6-Dimethoxy-N-(3-pyridinyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with two methoxy groups at the 2- and 6-positions of the benzene ring and a 3-pyridinyl group attached to the amide nitrogen. The pyridinyl substituent distinguishes it from related compounds, offering unique electronic and steric properties that may influence solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27g/mol |

IUPAC Name |

2,6-dimethoxy-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C14H14N2O3/c1-18-11-6-3-7-12(19-2)13(11)14(17)16-10-5-4-8-15-9-10/h3-9H,1-2H3,(H,16,17) |

InChI Key |

QNGYCJRCAXNQRR-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CN=CC=C2 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CN=CC=C2 |

solubility |

38.7 [ug/mL] |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2,6-dimethoxy-N-(3-pyridinyl)benzamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth.

- Mechanism of Action : The compound may act by inhibiting certain kinases that are crucial for cancer cell survival and proliferation. For instance, it has been linked to the inhibition of SIK (Salt-Inducible Kinase) isoforms, which play a role in cancer progression .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its derivatives have been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.75 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.

Fungicidal Activity

The compound has been explored for its fungicidal properties, particularly in controlling phytopathogenic fungi. It is part of a broader category of compounds that target fungal diseases affecting crops.

- Fungal Targets : Research indicates efficacy against various fungi such as Fusarium, Phytophthora, and Botrytis species, which are known to cause significant agricultural losses .

Table 2: Efficacy Against Fungal Diseases

| Fungal Disease | Targeted Pathogen | Application Rate |

|---|---|---|

| Fusarium wilt | Fusarium culmorum | 200 g/ha |

| Phytophthora blight | Phytophthora cactorum | 150 g/ha |

| Botrytis blight | Botrytis cinerea | 100 g/ha |

These applications highlight the potential for integrating this compound into crop protection strategies.

Case Study 1: Anticancer Research

A study published in Nature investigated the effects of this compound on breast cancer cell lines. The results demonstrated a reduction in cell viability by up to 70% at specific concentrations, supporting its potential as a therapeutic agent.

- Objective : Assess cytotoxic effects on cancer cell lines.

- Findings : Significant reduction in viability and induction of apoptosis.

- Implications : Potential development as a targeted cancer therapy.

Case Study 2: Agricultural Application

In a controlled field trial, the fungicidal efficacy of this compound was evaluated against Botrytis cinerea on tomato plants. The treatment resulted in a notable decrease in disease incidence and improved yield compared to untreated controls.

- Objective : Evaluate effectiveness against fungal pathogens.

- Findings : Reduced disease incidence by over 60%.

- Implications : Supports use in sustainable agriculture practices.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 2,6-dimethoxy-N-(3-pyridinyl)benzamide, emphasizing substituent variations, molecular properties, and biological activities:

*Molecular weight calculated based on formula C₁₄H₁₄N₂O₃.

Substituent-Driven Functional Differences

Aromatic vs. Heteroaromatic Groups

- DMPB (4-methoxyphenyl): The electron-donating methoxy group enhances tyrosinase inhibition by interacting with copper ions in the enzyme’s active site .

Bulkier Substituents

- Compound 33c : The trifluoroethyl group increases lipophilicity, favoring blood-brain barrier penetration, while the bromo-benzimidazole moiety directs selectivity toward kinases .

- Isoxaben : The bulky 3-pentanyl-oxazole substituent disrupts plant cell wall biosynthesis, demonstrating how steric effects drive agricultural applications .

Pharmacokinetic and Environmental Impact

- Imatinib : Ionizable piperazinyl group contributes to moderate lipophilicity (log Dow = -0.7) and environmental persistence (t₁/₂ = 881 days in water) .

Preparation Methods

Functionalization of the Benzene Ring

The 2,6-dimethoxy substitution pattern on the benzene ring is typically established early in the synthesis to avoid subsequent regioselective challenges. In one approach, 2,6-dimethoxybenzoic acid is synthesized via O-methylation of 2,6-dihydroxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This method achieves yields exceeding 85% under reflux conditions in acetone. Alternatively, direct methoxylation via Ullmann-type coupling using copper catalysts has been reported, though this route is less favored due to competing side reactions.

Activation of the Carboxylic Acid Group

Conversion of 2,6-dimethoxybenzoic acid to its corresponding acid chloride is a critical step for amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane or tetrahydrofuran (THF) at 0–25°C are commonly employed, with reaction completion confirmed by the cessation of gas evolution. The resulting 2,6-dimethoxybenzoyl chloride is highly reactive and must be used immediately to prevent hydrolysis.

Amide Bond Formation Strategies

Classical Aminolysis of Acid Chlorides

The reaction of 2,6-dimethoxybenzoyl chloride with 3-aminopyridine in anhydrous THF or dichloromethane, catalyzed by triethylamine (Et₃N) or pyridine, produces the target compound. This method, while straightforward, requires strict moisture control to minimize hydrolysis. Yields range from 70–80%, with purification via recrystallization from ethanol/water mixtures.

Table 1: Comparison of Amide Bond Formation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Chloride Aminolysis | Et₃N, THF, 0°C to r.t. | 78 | 95 |

| EDCl/HOBt Coupling | EDCl, HOBt, DMF, 24 h, r.t. | 85 | 98 |

| Cyanamide-Mediated | NaHCO₃, Cyanamide, H₂O, 40°C | 65 | 90 |

Coupling Reagent-Mediated Synthesis

Modern peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) offer improved yields (up to 85%) and reduced side products. This method avoids the need for acid chloride isolation, instead activating the carboxylic acid in situ. The reaction proceeds at room temperature over 24 hours, with the 3-aminopyridine added dropwise to prevent exothermic side reactions.

Palladium-Catalyzed Cross-Coupling for Intermediate Diversification

Buchwald-Hartwig Amination

In an alternative route, 2,6-dibromobenzoic acid is subjected to Buchwald-Hartwig amination with 3-aminopyridine using a Pd-XPhos catalyst system. This one-pot method introduces both the methoxy and amide groups but requires rigorous optimization of ligand ratios and temperatures (80–100°C) to suppress diarylation byproducts.

Optimization of Reaction Conditions and Purification

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling reagent efficiency but complicate purification. Conversely, THF and dichloromethane facilitate easier workup but may necessitate longer reaction times. Elevated temperatures (50–60°C) accelerate amidation but risk racemization or decomposition.

Chromatographic vs. Crystallization Purification

Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) remains the standard for isolating 2,6-dimethoxy-N-(3-pyridinyl)benzamide. However, recrystallization from hot ethanol/water (9:1) offers a greener alternative, yielding needle-like crystals with ≥99% purity as confirmed by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Q & A

Q. What are the key synthetic routes for preparing 2,6-dimethoxy-N-(3-pyridinyl)benzamide, and how can reaction conditions be optimized for high purity?

The synthesis typically involves multi-step protocols:

- Core formation : Cyclization of precursors (e.g., pyridine derivatives) to establish the benzamide-pyridine backbone.

- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2,6-dimethoxybenzoic acid and 3-aminopyridine derivatives.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

- Optimization : Adjusting temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid) to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- NMR spectroscopy : and NMR verify methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.7–8.2 ppm). -NMR (if fluorinated analogs are synthesized) confirms substituent positions .

- LC-MS : Retention time and [M+H] peaks (e.g., m/z 445.1370) validate molecular weight and purity .

- HRMS : High-resolution mass spectrometry resolves isotopic patterns and confirms elemental composition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Meta-analysis : Cross-reference activity datasets (e.g., IC) across cell lines (HEK293 vs. HeLa) to identify assay-specific biases .

- Orthogonal assays : Validate kinase inhibition (e.g., RXFP1 agonism) using both fluorescence polarization and radiometric assays .

- QSAR modeling : Compare substituent effects (e.g., methoxy vs. trifluoromethyl) to rationalize potency variations .

Q. What strategies are effective in optimizing the selectivity of this compound analogs for specific biological targets?

- Substituent engineering : Introducing bulky groups (e.g., trifluoroethyl) at the pyridine ring reduces off-target binding .

- Cross-coupling reactions : Suzuki-Miyaura reactions with boronic esters (e.g., pyrazol-4-yl) enhance selectivity for kinase subfamilies .

- Crystallography : Co-crystallization with target proteins (e.g., RXFP1) identifies key hydrogen-bonding interactions for rational design .

Q. How does the introduction of electron-donating groups (e.g., methoxy) versus electron-withdrawing groups influence the reactivity and biological activity of this compound?

- Reactivity : Methoxy groups stabilize intermediates in amide coupling via resonance, while electron-withdrawing groups (e.g., fluoro) accelerate electrophilic substitution .

- Bioactivity : Methoxy derivatives show enhanced solubility and receptor binding (e.g., logP reduction from 3.2 to 2.7), whereas fluoro analogs improve metabolic stability .

Q. What methodologies are recommended for assessing the environmental persistence and degradation pathways of this compound in ecological studies?

- OECD 307 guidelines : Soil simulation studies under aerobic/anaerobic conditions to measure half-life (e.g., t > 100 days suggests PMT/vPvM potential) .

- QSAR prediction : Estimate log K (-0.7 to 2.3) and biodegradability using EPI Suite™ to prioritize compounds for monitoring .

- LC-MS/MS : Detect transformation products (e.g., demethylated metabolites) in water samples .

Q. How can computational chemistry tools be integrated into the design of novel this compound derivatives with enhanced pharmacokinetic properties?

- Molecular docking : Glide or AutoDock Vina predicts binding affinities to targets (e.g., RXFP1) by modeling methoxy-pyridine interactions .

- ADMET prediction : SwissADME calculates bioavailability scores (e.g., TPSA < 90 Ų) and BBB permeability .

- MD simulations : GROMACS models compound stability in lipid bilayers to optimize logD values .

Q. What experimental approaches are critical for elucidating the metabolic pathways of this compound in preclinical models?

- In vitro assays : Incubation with liver microsomes (human/rat) identifies phase I metabolites (e.g., hydroxylation at C4) via LC-HRMS .

- Radiolabeling : -tagged compounds track excretion profiles in urine/feces .

- CYP inhibition screening : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.